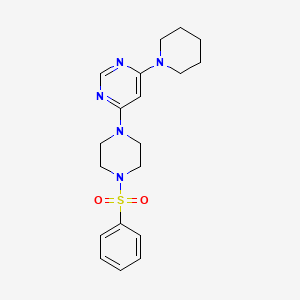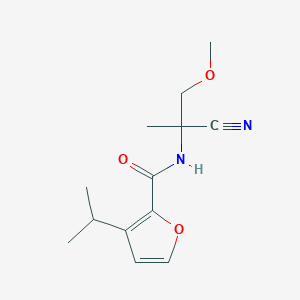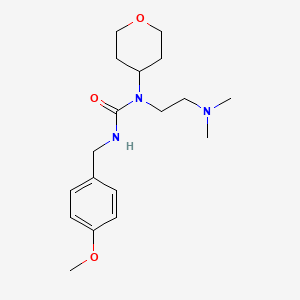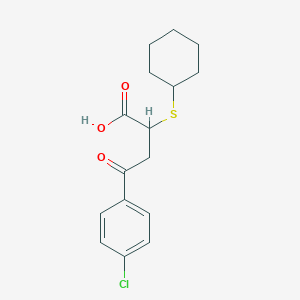![molecular formula C8H12F3NO2 B2845304 3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid CAS No. 1341824-98-3](/img/structure/B2845304.png)
3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid” is a chemical compound with the CAS Number: 1341824-98-3 . It has a molecular weight of 211.18 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI Code is "1S/C8H12F3NO2/c1-12(5-2-3-5)6(4-7(13)14)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.18 . It is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Fluorinated Amino Acids : A study by Pigza et al. (2009) described the stereoselective synthesis of valuable fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, highlighting the utility of such compounds in chemical synthesis (Pigza, Quach, & Molinski, 2009).
Novel Plant Growth Regulators : Morimoto et al. (2002) conducted total synthesis and determined the stereochemistry of 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from mushrooms, showcasing the potential of cyclopropyl amino acids in agriculture (Morimoto, Takaishi, Kinoshita, Sakaguchi, & Shibata, 2002).
Cyclopropyl Analogues of AP5 : Dappen et al. (2010) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) and assessed their biological activity as competitive antagonists for the NMDA receptor, indicating their potential in neuroscientific research (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).
Biological Activity and Applications
Anticancer Drugs : Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes for their potential as anticancer drugs, providing insight into the applications of complex molecules derived from trifluorobutanoic acid derivatives (Basu Baul, Basu, Vos, & Linden, 2009).
Catalysis and Chemical Transformations : Reis et al. (2005) discussed the vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids using trifluoroacetoacetate and other related compounds, showcasing the role of such structures in catalysis and organic synthesis (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).
Safety and Hazards
properties
IUPAC Name |
3-[cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-12(5-2-3-5)6(4-7(13)14)8(9,10)11/h5-6H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAYTDMSFZWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)


![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
![(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2845237.png)
![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)
![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)

![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)